molecular formula C7H10N2O B1526202 4,5,6,7-tetrahydro-1H-indazol-5-ol CAS No. 1229627-10-4

4,5,6,7-tetrahydro-1H-indazol-5-ol

Cat. No.: B1526202
CAS No.: 1229627-10-4
M. Wt: 138.17 g/mol
InChI Key: YVLDNKIONGZQBC-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-5-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4,5,6,7-Tetrahydro-1H-indazol-5-ol, a derivative of the heterocyclic compound indazole, has been found to interact with several targets. The primary targets include the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage, making them important targets for cancer treatment .

Mode of Action

The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction results in changes in the activity of these kinases, affecting the cell cycle progression and DNA damage response in cells .

Biochemical Pathways

The inhibition of CHK1, CHK2, and SGK kinases by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, DNA damage response, and cell volume regulation . The downstream effects of these changes can lead to the inhibition of cell proliferation, particularly in cancer cells .

Pharmacokinetics

Factors such as its molecular weight, solubility, and stability would influence its absorption and distribution in the body .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. This is particularly relevant in the context of cancer cells, where unchecked cell proliferation is a key characteristic . By inhibiting key kinases involved in cell cycle regulation and DNA damage response, the compound can potentially slow down or stop the proliferation of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells . For instance, the compound’s stability could be affected by the pH of the environment, which could in turn influence its efficacy .

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-1H-indazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit cyclo-oxygenase-2, an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13, which plays a role in tissue remodeling and degradation . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and tissue repair.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the production of prostaglandin E2, tumor necrosis factor-alpha, and matrix metalloproteinase-13 in osteoarthritis cartilage explants . This indicates its potential in regulating inflammatory responses and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit cyclo-oxygenase-2 results in reduced production of inflammatory mediators such as prostaglandin E2 . Additionally, its interaction with matrix metalloproteinase-13 suggests a role in modulating extracellular matrix degradation and tissue remodeling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and modulating enzyme activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors determining its bioavailability and efficacy. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation in target tissues, affecting its overall therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4,6,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLDNKIONGZQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229627-10-4
Record name 4,5,6,7-tetrahydro-1H-indazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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